molecular formula C6H8N2OS B065472 N-[1-(1,3-Thiazol-2-yl)ethyl]formamide CAS No. 165668-13-3

N-[1-(1,3-Thiazol-2-yl)ethyl]formamide

Cat. No. B065472
CAS RN: 165668-13-3
M. Wt: 156.21 g/mol
InChI Key: CNCOSTWAROXNBW-UHFFFAOYSA-N
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Description

N-[1-(1,3-Thiazol-2-yl)ethyl]formamide, also known as TETA, is a chemical compound that has been widely used in scientific research. TETA is a thiazole derivative that has been synthesized for its potential applications as a chelating agent, a corrosion inhibitor, and a ligand in coordination chemistry. It has also been studied for its biological properties, including its potential as an anticancer agent.

Mechanism of Action

The exact mechanism of action of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide is not fully understood, but it is believed to act as a chelating agent by binding to metal ions and preventing them from interacting with other molecules. N-[1-(1,3-Thiazol-2-yl)ethyl]formamide has also been shown to have antioxidant properties, which may contribute to its potential as an anticancer agent.
Biochemical and Physiological Effects
N-[1-(1,3-Thiazol-2-yl)ethyl]formamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In animal studies, N-[1-(1,3-Thiazol-2-yl)ethyl]formamide has been shown to have potential as an anticancer agent, with the ability to inhibit tumor growth and induce apoptosis in cancer cells. N-[1-(1,3-Thiazol-2-yl)ethyl]formamide has also been shown to have neuroprotective effects, with the ability to protect against oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

N-[1-(1,3-Thiazol-2-yl)ethyl]formamide has several advantages for use in laboratory experiments, including its low toxicity and high stability. However, N-[1-(1,3-Thiazol-2-yl)ethyl]formamide can also be difficult to synthesize and may require specialized equipment and expertise. Additionally, N-[1-(1,3-Thiazol-2-yl)ethyl]formamide may not be effective in all experimental settings, and further research is needed to fully understand its potential applications.

Future Directions

There are several potential future directions for research on N-[1-(1,3-Thiazol-2-yl)ethyl]formamide. One area of interest is its potential as an anticancer agent, with further studies needed to investigate its mechanism of action and efficacy in different cancer types. N-[1-(1,3-Thiazol-2-yl)ethyl]formamide may also have potential applications in environmental remediation, particularly in the removal of heavy metals from contaminated soil and water. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide, and to identify any potential side effects or limitations of its use.

Synthesis Methods

N-[1-(1,3-Thiazol-2-yl)ethyl]formamide can be synthesized using a variety of methods, including the reaction of 2-mercaptoethanol with formamide in the presence of a catalyst, or the reaction of 2-aminoethanethiol with formic acid. One common method involves the reaction of 2-mercaptoethanol with thioacetamide in the presence of a base, followed by oxidation with hydrogen peroxide to yield N-[1-(1,3-Thiazol-2-yl)ethyl]formamide.

Scientific Research Applications

N-[1-(1,3-Thiazol-2-yl)ethyl]formamide has been studied for its potential applications in a variety of scientific fields. In coordination chemistry, N-[1-(1,3-Thiazol-2-yl)ethyl]formamide has been used as a ligand to form metal complexes with various metals, including copper, nickel, and zinc. N-[1-(1,3-Thiazol-2-yl)ethyl]formamide has also been studied as a chelating agent for heavy metals, such as lead and cadmium, in environmental remediation.

properties

CAS RN

165668-13-3

Product Name

N-[1-(1,3-Thiazol-2-yl)ethyl]formamide

Molecular Formula

C6H8N2OS

Molecular Weight

156.21 g/mol

IUPAC Name

N-[1-(1,3-thiazol-2-yl)ethyl]formamide

InChI

InChI=1S/C6H8N2OS/c1-5(8-4-9)6-7-2-3-10-6/h2-5H,1H3,(H,8,9)

InChI Key

CNCOSTWAROXNBW-UHFFFAOYSA-N

SMILES

CC(C1=NC=CS1)NC=O

Canonical SMILES

CC(C1=NC=CS1)NC=O

synonyms

Formamide, N-[1-(2-thiazolyl)ethyl]-

Origin of Product

United States

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